molecular formula C26H35NO3 B11559631 Dodecan-3-yl 2-benzamidobenzoate

Dodecan-3-yl 2-benzamidobenzoate

Cat. No.: B11559631
M. Wt: 409.6 g/mol
InChI Key: YNGUYZBYUUZRMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-3-yl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with dodecan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecan-3-yl 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Alcohols or other ester derivatives.

Scientific Research Applications

Dodecan-3-yl 2-benzamidobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecan-3-yl 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dodecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid: A fatty acid with antimicrobial properties.

    2-Benzamidobenzoic acid: A precursor in the synthesis of dodecan-3-yl 2-benzamidobenzoate.

    Dodecan-3-ol: An alcohol used in the esterification process.

Uniqueness

This compound is unique due to its combined structural features of a long alkyl chain and a benzamido group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

dodecan-3-yl 2-benzamidobenzoate

InChI

InChI=1S/C26H35NO3/c1-3-5-6-7-8-9-13-18-22(4-2)30-26(29)23-19-14-15-20-24(23)27-25(28)21-16-11-10-12-17-21/h10-12,14-17,19-20,22H,3-9,13,18H2,1-2H3,(H,27,28)

InChI Key

YNGUYZBYUUZRMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)OC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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